4-Decyne

Description

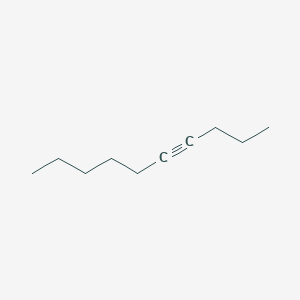

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dec-4-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUNBQMRRNMQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178544 | |

| Record name | 4-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2384-86-3 | |

| Record name | 4-Decyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002384863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Decyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Properties of 4-Decyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Decyne (C₁₀H₁₈) is an internal alkyne of significant interest in organic synthesis and as a building block for more complex molecules. Its linear geometry and the reactivity of the carbon-carbon triple bond make it a versatile substrate in various chemical transformations. This guide provides a comprehensive overview of the synthesis of this compound, its detailed structural properties, and relevant spectroscopic data. The information is presented to be a valuable resource for professionals in research and development.

Synthesis of this compound

The synthesis of unsymmetrical internal alkynes like this compound is most commonly and efficiently achieved through the alkylation of a terminal alkyne's acetylide anion. An alternative, more general method for alkyne synthesis involves the double dehydrohalogenation of a dihalide.

Alkylation of Acetylide Anions

This method involves a two-step process: the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide anion, followed by its reaction with a primary alkyl halide in an Sₙ2 reaction.[1][2] For the synthesis of this compound, two retrosynthetic pathways are possible:

-

Pathway A: Deprotonation of 1-heptyne (B1330384) followed by alkylation with 1-bromopropane (B46711).

-

Pathway B: Deprotonation of 1-pentyne (B49018) followed by alkylation with 1-bromopentane.

Both pathways are viable; the choice often depends on the availability and cost of the starting materials. The use of a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), is crucial for the complete deprotonation of the terminal alkyne.[3]

Experimental Protocol: Synthesis of this compound via Alkylation of 1-Heptyne

Materials:

-

1-Heptyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

1-Bromopropane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard glassware for anhydrous reactions (three-neck round-bottom flask, dropping funnel, condenser with a drying tube)

-

Magnetic stirrer and heating mantle

-

Dry ice/acetone condenser

Procedure:

-

Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

-

Formation of the Acetylide: Cool the flask to -78 °C (dry ice/acetone bath) and condense liquid ammonia into the flask. Add sodium amide to the liquid ammonia with stirring.

-

Addition of Alkyne: Slowly add a solution of 1-heptyne in anhydrous diethyl ether to the sodium amide suspension via the dropping funnel. Stir the mixture for 1-2 hours to ensure complete formation of the heptynide anion.

-

Alkylation: Add 1-bromopropane dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir at -78 °C for several hours, then let it slowly warm to room temperature overnight to allow the ammonia to evaporate.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude this compound can be further purified by fractional distillation.

Structural and Physical Properties

This compound is a colorless liquid with a molecular formula of C₁₀H₁₈ and a molecular weight of 138.25 g/mol . Key physical and structural properties are summarized in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈ | |

| Molecular Weight | 138.25 g/mol | |

| Boiling Point | 75-76 °C at 20 mmHg | |

| Density | 0.772 g/cm³ | |

| Refractive Index | 1.436 |

Structural Parameters (Computed)

| Parameter | Bond/Angle | Expected Value (Å or °) | Notes |

| Bond Lengths | C≡C | ~1.21 Å | Typical for an internal alkyne. |

| C-C (sp-sp³) | ~1.46 Å | The single bond between an sp and an sp³ hybridized carbon. | |

| C-C (sp³-sp³) | ~1.54 Å | Standard alkane C-C bond length. | |

| C-H | ~1.10 Å | Typical for C-H bonds in alkyl chains. | |

| Bond Angles | C-C≡C | 180° | The sp hybridization of the alkyne carbons results in a linear geometry. |

| H-C-H / H-C-C | ~109.5° | Tetrahedral geometry around the sp³ hybridized carbons of the propyl and pentyl chains. |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound. The following tables summarize the key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.14 | Triplet | 4H | -CH₂ -C≡C-CH₂ - |

| ~ 1.35 - 1.55 | Multiplet | 8H | -CH₂-CH₂ -CH₃ and -CH₂-CH₂ -CH₂ -CH₃ |

| ~ 0.90 | Triplet | 6H | -CH₃ and -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~ 80 | C ≡C |

| ~ 31, 22, 20 | Propyl & Pentyl C H₂ |

| ~ 14, 13 | Propyl & Pentyl C H₃ |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 2960, 2930, 2870 | Strong | C-H stretch (sp³) |

| ~ 2230 | Weak | C≡C stretch |

| ~ 1460 | Medium | CH₂ bend |

Note: The C≡C stretching absorption in internal alkynes can be weak or absent if the molecule is symmetrical, leading to a small or zero change in dipole moment during the vibration.

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 138 | Moderate | Molecular Ion [M]⁺ |

| 109 | Moderate | Loss of an ethyl group (-C₂H₅) |

| 95 | Strong | Loss of a propyl group (-C₃H₇) |

| 81 | Strong | Loss of a butyl group (-C₄H₉) |

| 67 | Strong | Propargyllic cleavage |

| 55 | Very Strong | Further fragmentation |

Visualizations

Synthesis Workflow

Caption: Synthesis of this compound via alkylation of 1-heptyne.

Structural Relationships

Caption: Key structural and spectroscopic relationships of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Decyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decyne (C₁₀H₁₈) is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond.[1] This structural feature imparts unique physical properties and a rich chemical reactivity, making it a valuable building block in organic synthesis. Its linear geometry and the high electron density of the triple bond are key to its utility in the construction of complex organic molecules, with potential applications in materials science and the development of pharmaceutical compounds. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and spectroscopic data for its characterization.

Physical and Chemical Properties of this compound

This compound is a colorless liquid at room temperature.[1][2] As with other alkynes, its physical properties are dictated by its molecular weight and the nature of the carbon-carbon triple bond. It is a nonpolar molecule, leading to its insolubility in water but good solubility in nonpolar organic solvents such as ether and benzene.[2][3]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈ | [3][4][5] |

| Molecular Weight | 138.25 g/mol | [4][5] |

| Boiling Point | 75-76 °C at 20 mmHg | [6] |

| ~206-208 °C (estimated at 760 mmHg) | [2] | |

| Melting Point | -58.49 °C (estimate) | [6] |

| Density | 0.772 g/cm³ | [6] |

| Refractive Index | 1.4340 | [6] |

| Water Solubility | Insoluble | [6][7] |

| LogP (estimated) | 4.527 | [7] |

| Flash Point | 52 °C | [6] |

Chemical Reactivity and Key Experiments

The chemical reactivity of this compound is dominated by the electron-rich carbon-carbon triple bond, which readily undergoes addition reactions.

Hydrogenation

This compound can be reduced to either a cis-alkene, a trans-alkene, or a fully saturated alkane, depending on the catalyst and reaction conditions.

-

Partial Hydrogenation to cis-4-Decene: Catalytic hydrogenation in the presence of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen to produce cis-4-decene.

-

Partial Hydrogenation to trans-4-Decene: The anti-addition of hydrogen can be achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849), to yield trans-4-decene.

-

Complete Hydrogenation to Decane: In the presence of a more active catalyst, such as palladium on carbon (Pd/C) or platinum, this compound can be fully hydrogenated to decane.[3]

Halogenation

This compound reacts with halogens like chlorine (Cl₂) and bromine (Br₂) in a stepwise manner. The addition of one equivalent of a halogen results in the formation of a dihaloalkene, while the addition of a second equivalent yields a tetrahaloalkane. The reaction typically proceeds through a bridged halonium ion intermediate, leading to anti-addition products.

Oxidation

Strong oxidizing agents can cleave the triple bond of this compound. Ozonolysis, followed by a reductive workup, will cleave the triple bond to yield two carboxylic acids: butanoic acid and hexanoic acid.

Spectroscopic Data

Spectroscopic methods are essential for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available in CCl₄ and CDCl₃ solutions. | [4] |

| ¹³C NMR | Spectrum available in CDCl₃ solution. | [4] |

| Infrared (IR) | Transmission IR spectrum available (neat, capillary cell). | [4] |

| Mass Spectrometry (MS) | GC-MS data available. | [4][5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of internal alkynes like this compound is the alkylation of a terminal alkyne. One possible route is the reaction of the acetylide anion of 1-hexyne (B1330390) with 1-bromopropane.

Materials:

-

1-Hexyne

-

Sodium amide (NaNH₂) in liquid ammonia

-

1-Bromopropane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

A solution of sodium amide in liquid ammonia is prepared in a three-necked flask equipped with a condenser and a dropping funnel at -78 °C.

-

1-Hexyne, dissolved in anhydrous diethyl ether, is added dropwise to the sodium amide solution. The mixture is stirred for one hour to ensure the complete formation of the hexynide anion.

-

1-Bromopropane is then added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, then warmed to room temperature to allow the ammonia to evaporate.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the crude this compound is purified by fractional distillation under reduced pressure.

Catalytic Hydrogenation of this compound to cis-4-Decene

Materials:

-

This compound

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

-

Hexane (B92381) (or another suitable solvent)

-

Hydrogen gas

Procedure:

-

This compound is dissolved in hexane in a round-bottom flask containing a magnetic stir bar.

-

A catalytic amount of Lindlar's catalyst is added to the solution.

-

The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the appearance of the product.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The solvent is removed by rotary evaporation to yield cis-4-decene.

Mandatory Visualizations

Caption: Chemical structure of this compound.

Caption: Hydrogenation pathways of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

spectroscopic data for 4-decyne (NMR, IR, Mass Spec)

Spectroscopic Data for 4-Decyne: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development and other relevant fields.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton NMR) Data (Predicted)

Due to the symmetry of this compound (C₄H₉-C≡C-C₄H₉), the molecule is expected to show four distinct proton signals. The chemical shifts (δ) are predicted based on typical values for similar chemical environments.[1][2][3]

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1, H-10 | ~ 0.9 | Triplet | 6H |

| H-2, H-9 | ~ 1.4 | Sextet | 4H |

| H-3, H-8 | ~ 1.5 | Quintet | 4H |

| H-5, H-6 | ~ 2.1 | Triplet | 4H |

Predicted spectrum in CDCl₃.

¹³C NMR (Carbon NMR) Data (Predicted)

Given the symmetry of this compound, five unique carbon signals are expected. The predicted chemical shifts are based on standard values for alkanes and alkynes.[4][5]

| Carbon (Label) | Chemical Shift (δ, ppm) |

| C-1, C-10 | ~ 13.7 |

| C-2, C-9 | ~ 22.3 |

| C-3, C-8 | ~ 31.5 |

| C-5, C-6 | ~ 19.0 |

| C-4, C-7 (Alkyne) | ~ 80.5 |

Predicted spectrum in CDCl₃.

IR (Infrared) Spectroscopy Data

As an internal alkyne, this compound is expected to show the following characteristic absorption bands. Symmetrical internal alkynes may have a very weak or absent C≡C stretching peak.[6][7][8]

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H (sp³ stretch) | 2850-3000 | Strong |

| C≡C (stretch) | 2100-2260 | Weak to absent |

| C-H (bend) | 1375-1470 | Medium |

Mass Spectrometry (MS) Data

The mass spectrum of this compound obtained by electron ionization (EI) shows a molecular ion peak and a series of fragment ions.[9] The molecular weight of this compound is 138.25 g/mol .[9]

| m/z | Relative Intensity (%) | Possible Fragment |

| 138 | 5 | [M]⁺ (Molecular Ion) |

| 109 | 25 | [M - C₂H₅]⁺ |

| 95 | 40 | [M - C₃H₇]⁺ |

| 81 | 100 | [M - C₄H₉]⁺ (Base Peak) |

| 67 | 75 | [C₅H₇]⁺ |

| 55 | 60 | [C₄H₇]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

| 29 | 50 | [C₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[10] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is typically used. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A standard pulse program with proton decoupling is used to simplify the spectrum to single lines for each unique carbon.[11][12] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[10]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal at 0 ppm. For ¹H NMR, the signals are integrated to determine the relative number of protons.

FTIR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For a neat liquid sample like this compound, the Attenuated Total Reflectance (ATR) or transmission method can be used.[13][14]

-

ATR: A small drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Transmission: A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[15]

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or clean salt plates is recorded. The sample is then placed, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).[13] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: Electron Ionization (EI) is a common method for volatile, non-polar compounds like this compound.[16][17] The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[18]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[19]

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. compoundchem.com [compoundchem.com]

- 4. youtube.com [youtube.com]

- 5. 13Carbon NMR [chem.ch.huji.ac.il]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. This compound [webbook.nist.gov]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. jascoinc.com [jascoinc.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 19. chemguide.co.uk [chemguide.co.uk]

The Reactivity of the Internal Alkyne in 4-Decyne: A Technical Guide for Researchers

An in-depth exploration of the chemical behavior of 4-decyne, a representative internal alkyne, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its reactivity. The document details key transformations including reduction, hydration, hydroboration-oxidation, oxidative cleavage, halogenation, cycloaddition, and metathesis. It offers structured data on reaction outcomes, detailed experimental protocols for pivotal reactions, and visual diagrams of key pathways and workflows to support advanced research and synthetic applications.

The carbon-carbon triple bond of an internal alkyne such as this compound is a region of high electron density, making it susceptible to a variety of chemical transformations. While less reactive than terminal alkynes in some aspects due to the absence of an acidic proton and increased steric hindrance, the internal alkyne offers unique opportunities for stereoselective synthesis. Its linear geometry and the potential for conversion into various functional groups make it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This guide will systematically explore the key reactions of this compound, providing quantitative data where available and detailed experimental procedures to facilitate their application in a laboratory setting.

Reduction of this compound: Accessing (Z)- and (E)-4-Decene

The partial reduction of the alkyne in this compound to an alkene is a critical transformation that can be controlled to selectively produce either the cis (Z) or trans (E) isomer of 4-decene. This stereochemical control is highly valuable in multistep syntheses.

Z-Selective Semi-Hydrogenation (Lindlar Catalysis)

The use of a "poisoned" catalyst, most notably Lindlar's catalyst, allows for the syn-addition of hydrogen across the triple bond, leading to the formation of the cis-alkene.[1] The catalyst's reduced activity prevents over-reduction to the corresponding alkane, decane.[2]

Table 1: Z-Selective Semi-Hydrogenation of Internal Alkynes

| Alkyne Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Z:E Ratio |

| This compound | 5% Pd/CaCO₃, quinoline (B57606) | Methanol (B129727) | 25 | 2 | (Z)-4-Decene | >95 | >98:2 |

| 3-Hexyne (B1328910) | Lindlar Catalyst | Ethyl Acetate | 25 | - | (Z)-3-Hexene | - | 96:4 |

Data for this compound is representative of typical Lindlar hydrogenations; data for 3-hexyne is from a cited study for comparison.

Experimental Protocol: Z-Selective Hydrogenation of this compound

Materials:

-

This compound (1.0 eq)

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) (0.05 eq by weight)

-

Quinoline (1-2 drops per gram of catalyst)

-

Methanol (solvent)

-

Hydrogen gas (H₂)

Procedure:

-

A solution of this compound in methanol is placed in a round-bottom flask equipped with a magnetic stir bar.

-

Lindlar's catalyst and quinoline are added to the flask.

-

The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The solvent is removed under reduced pressure to yield (Z)-4-decene.

-

The product can be further purified by distillation or column chromatography if necessary.

E-Selective Semi-Reduction (Dissolving Metal Reduction)

The anti-addition of hydrogen to an alkyne can be achieved through a dissolving metal reduction, typically using an alkali metal like sodium or lithium in liquid ammonia (B1221849).[3][4] This reaction proceeds through a radical anion intermediate, and the thermodynamic preference for the trans-vinylic radical leads to the formation of the E-alkene.[5]

Table 2: E-Selective Semi-Reduction of Internal Alkynes

| Alkyne Substrate | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |

| 5-Decyne | Li, NH₃(l) | - | -78 | (E)-5-Decene | >80 |

| 4-Octyne | Na, NH₃(l) | - | -78 | (E)-4-Octene | >80 |

Data for closely related symmetrical internal alkynes is provided as representative examples.

Experimental Protocol: E-Selective Reduction of this compound

Materials:

-

This compound (1.0 eq)

-

Sodium metal (2.5 eq)

-

Liquid ammonia (NH₃)

-

Anhydrous ethanol (B145695) (quenching agent)

-

Anhydrous diethyl ether (solvent)

Procedure:

-

A three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is cooled to -78 °C (dry ice/acetone bath).

-

Ammonia gas is condensed into the flask.

-

Small pieces of sodium metal are added to the liquid ammonia with stirring until a persistent deep blue color is obtained.

-

A solution of this compound in anhydrous diethyl ether is added dropwise to the sodium-ammonia solution.

-

The reaction is stirred at -78 °C for 2-3 hours.

-

The reaction is quenched by the slow, dropwise addition of anhydrous ethanol until the blue color disappears.

-

The ammonia is allowed to evaporate.

-

Water is carefully added to the residue, and the product is extracted with diethyl ether.

-

The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure to yield (E)-4-decene.

Hydration and Hydroboration-Oxidation of this compound

The addition of water across the triple bond of this compound can be achieved through two primary methods, each with distinct mechanistic pathways, leading to the formation of a ketone. For a symmetrical internal alkyne like this compound, both methods yield the same product, 4-decanone (B1582152).

Acid-Catalyzed Hydration

In the presence of a strong acid and a mercury(II) salt catalyst, water adds across the alkyne to form an enol intermediate.[6] This enol is unstable and rapidly tautomerizes to the more stable keto form.[7][8]

Hydroboration-Oxidation

This two-step procedure involves the syn-addition of a borane (B79455) reagent (often a bulky borane like disiamylborane (B86530) or 9-BBN for alkynes to prevent double addition) across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution.[9] This also forms an enol that tautomerizes to the ketone.[10][11][12]

Table 3: Hydration and Hydroboration-Oxidation of this compound

| Reaction | Reagents | Intermediate | Final Product | Expected Yield (%) |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | 4-Decanone | ~80-90 |

| Hydroboration-Oxidation | 1. 9-BBN, THF2. H₂O₂, NaOH | Enol | 4-Decanone | ~85-95 |

Yields are estimated based on typical reactions of internal alkynes.

Experimental Protocol: Acid-Catalyzed Hydration of this compound

Materials:

-

This compound (1.0 eq)

-

Water

-

Sulfuric acid (H₂SO₄) (catalytic amount)

-

Mercury(II) sulfate (HgSO₄) (catalytic amount)

-

Methanol or Tetrahydrofuran (THF) (co-solvent)

Procedure:

-

A mixture of water, sulfuric acid, and mercury(II) sulfate is prepared in a round-bottom flask and heated to approximately 60 °C with stirring.

-

A solution of this compound in a minimal amount of co-solvent (methanol or THF) is added to the acidic solution.

-

The mixture is stirred at 60-80 °C for several hours, with the reaction progress monitored by GC or TLC.

-

After cooling to room temperature, the mixture is neutralized with sodium bicarbonate.

-

The product is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude 4-decanone is purified by distillation or column chromatography.

Oxidative Cleavage of this compound

The triple bond of this compound can be completely cleaved by strong oxidizing agents, leading to the formation of carboxylic acids. This is a useful transformation for breaking down a carbon skeleton.

Ozonolysis

Ozonolysis of alkynes, followed by a workup with water, results in the cleavage of the triple bond to form two carboxylic acids.[13] Unlike the ozonolysis of alkenes, a reductive workup is not necessary to prevent further oxidation.[11]

Permanganate (B83412) Oxidation

Treatment with hot, basic potassium permanganate (KMnO₄) followed by acidification also cleaves the alkyne, yielding carboxylic acids.

Table 4: Oxidative Cleavage of this compound

| Reaction | Reagents | Products | Expected Yield (%) |

| Ozonolysis | 1. O₃, CH₂Cl₂, -78 °C2. H₂O | Butanoic acid and Hexanoic acid | Good to high |

| Permanganate Oxidation | 1. KMnO₄, H₂O, heat2. H₃O⁺ | Butanoic acid and Hexanoic acid | Moderate to good |

Experimental Protocol: Ozonolysis of this compound

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (B109758) (CH₂Cl₂) (solvent)

-

Ozone (O₃)

-

Water

Procedure:

-

A solution of this compound in dichloromethane is cooled to -78 °C in a three-necked flask equipped with a gas inlet tube and a gas outlet connected to a trap.

-

A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the alkyne.

-

The reaction mixture is purged with nitrogen or oxygen to remove excess ozone.

-

Water is added to the reaction mixture, and it is allowed to warm to room temperature.

-

The mixture is stirred for several hours to hydrolyze the ozonide intermediate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried and concentrated. The resulting carboxylic acids can be separated and purified by standard methods.

Halogenation of this compound

The electrophilic addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the triple bond of this compound can occur once or twice, depending on the stoichiometry of the halogen used. The addition of the first equivalent of halogen typically proceeds with anti-stereochemistry to give a trans-dihaloalkene.[14]

Table 5: Bromination of this compound

| Stoichiometry | Reagents | Product | Stereochemistry |

| 1 equivalent | Br₂, CCl₄ | 4,5-Dibromo-4-decene | Predominantly E (trans) |

| 2 equivalents | excess Br₂, CCl₄ | 4,4,5,5-Tetrabromodecane | - |

Experimental Protocol: Bromination of this compound (1 equivalent)

Materials:

-

This compound (1.0 eq)

-

Bromine (Br₂) (1.0 eq)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent)

Procedure:

-

A solution of this compound in carbon tetrachloride is prepared in a round-bottom flask, protected from light.

-

The solution is cooled in an ice bath.

-

A solution of bromine in carbon tetrachloride is added dropwise with stirring. The disappearance of the bromine color indicates its consumption.

-

The reaction is allowed to warm to room temperature and stirred for an additional hour.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification by column chromatography or distillation provides the (E)-4,5-dibromo-4-decene.

Cycloaddition Reactions

Alkynes can participate as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, particularly when activated by electron-withdrawing groups.[15] While unactivated internal alkynes like this compound are generally poor dienophiles, the reaction can proceed with highly reactive dienes or under forcing conditions. The product is a cyclohexadiene derivative.[16]

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910)

Materials:

-

This compound (1.0 eq)

-

Dicyclopentadiene

-

Toluene (B28343) or Xylene (solvent)

-

High-pressure reaction vessel (autoclave)

Procedure:

-

Dicyclopentadiene is "cracked" by heating to its boiling point (~170 °C) and distilling the resulting cyclopentadiene monomer, which is collected at a low temperature.

-

The freshly distilled cyclopentadiene and this compound are dissolved in toluene in a high-pressure reaction vessel.

-

The vessel is sealed and heated to 150-200 °C for several hours.

-

The reaction progress is monitored by GC-MS.

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting adduct is purified by column chromatography.

Alkyne Metathesis

Alkyne metathesis is a powerful reaction for the redistribution of alkyne fragments, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten.[17][18] For a symmetrical alkyne like this compound, self-metathesis results in the formation of 3-hexyne and 5-decyne. This reaction is an equilibrium process.

Table 6: Alkyne Metathesis of this compound

| Catalyst System | Co-catalyst/Activator | Solvent | Temperature (°C) | Products |

| Mo(CO)₆ | Phenol or Silanol | Toluene | 110 | 3-Hexyne + 5-Decyne |

Experimental Protocol: Alkyne Metathesis of this compound

Materials:

-

This compound (1.0 M solution)

-

Molybdenum hexacarbonyl (Mo(CO)₆) (catalyst precursor)

-

4-Chlorophenol (B41353) (activator)

-

Anhydrous chlorobenzene (B131634) (solvent)

Procedure:

-

Under an inert atmosphere, a solution of this compound in chlorobenzene is prepared.

-

Molybdenum hexacarbonyl and 4-chlorophenol are added to the solution.

-

The reaction mixture is heated to reflux and the progress of the reaction is monitored by GC, observing the formation of 3-hexyne and 5-decyne.

-

The reaction is typically allowed to proceed for several hours to reach equilibrium.

-

Upon completion, the reaction mixture is cooled and can be analyzed directly or worked up to isolate the products.

Sharpless Asymmetric Dihydroxylation of 4-Decene Derivatives

While not a direct reaction of the alkyne, the Sharpless asymmetric dihydroxylation is a crucial subsequent transformation of the alkene products derived from this compound. This reaction allows for the enantioselective synthesis of vicinal diols, which are important chiral building blocks.[19][20] The choice of chiral ligand (AD-mix-α or AD-mix-β) determines the facial selectivity of the dihydroxylation.[21]

Table 7: Sharpless Asymmetric Dihydroxylation of (Z)-4-Decene

| Substrate | Reagent | Product | Expected Enantiomeric Excess (ee) |

| (Z)-4-Decene | AD-mix-β | (4R,5R)-Decane-4,5-diol | High |

| (Z)-4-Decene | AD-mix-α | (4S,5S)-Decane-4,5-diol | High |

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of (Z)-4-Decene

Materials:

-

(Z)-4-Decene (1.0 eq)

-

AD-mix-β (or AD-mix-α)

-

Water

-

Methanesulfonamide (B31651) (CH₃SO₂NH₂)

Procedure:

-

A mixture of tert-butanol and water (1:1) is cooled to 0 °C.

-

AD-mix-β and methanesulfonamide are added and stirred until two clear phases are formed.

-

(Z)-4-Decene is added to the mixture.

-

The reaction is stirred vigorously at 0 °C for 24 hours.

-

The reaction is quenched by the addition of sodium sulfite.

-

The mixture is warmed to room temperature and stirred for 1 hour.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The diol product is purified by column chromatography.

This technical guide provides a foundational understanding of the reactivity of this compound, supported by generalized experimental protocols and illustrative diagrams. Researchers are encouraged to consult the primary literature for more specific details and to optimize these procedures for their particular applications. The versatility of the internal alkyne functional group, as demonstrated by the chemistry of this compound, underscores its importance in modern organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Catalytic reductive [4 + 1]-cycloadditions of vinylidenes and dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acid Catalyzed Hydration of Alkynes - Chad's Prep® [chadsprep.com]

- 8. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Diels Alder with Alkynes [quimicaorganica.org]

- 16. youtube.com [youtube.com]

- 17. BJOC - Recent advances in the development of alkyne metathesis catalysts [beilstein-journals.org]

- 18. mdpi.com [mdpi.com]

- 19. Alkyne Metathesis in Organic Synthesis [organic-chemistry.org]

- 20. experts.illinois.edu [experts.illinois.edu]

- 21. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Profile and Stability of 4-Decyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data and chemical stability of 4-decyne (C₁₀H₁₈), an internal alkyne of interest in organic synthesis and materials science. The information presented herein is intended to be a valuable resource for professionals engaged in research and development, offering insights into the energetic properties and reactivity of this molecule.

Core Thermodynamic Data

The thermodynamic properties of a compound are crucial for understanding its energy content and the feasibility of its chemical transformations. The standard enthalpy of formation, Gibbs free energy of formation, and standard molar entropy are key parameters in this regard.

Table 1: Thermodynamic Properties of this compound

| Thermodynamic Property | Symbol | Value | State | Source |

| Enthalpy of Formation (Standard) | ΔfH° | 19.90 ± 3.00 kJ/mol | Gas | Cheméo[1] |

| Gibbs Free Energy of Formation (Standard) | ΔfG° | 236.12 kJ/mol (Calculated) | Gas | Cheméo[1] |

| Enthalpy of Hydrogenation to Decane | ΔrH° | -269.4 ± 1.7 kJ/mol | Liquid | NIST WebBook[2] |

| Standard Molar Entropy | S° | Data not readily available | - | - |

Note: The Standard Gibbs Free Energy of Formation is a calculated value and not experimentally determined.

Stability and Reactivity Profile

The stability of this compound is determined by its molecular structure, specifically the presence of the internal carbon-carbon triple bond. While kinetically stable under standard conditions, alkynes are thermodynamically unstable compared to their corresponding alkanes, as indicated by the highly exothermic enthalpy of hydrogenation.[3][4]

Thermal Stability

Specific experimental data on the thermal decomposition of this compound is limited. However, the decomposition of long-chain hydrocarbons typically proceeds via radical chain mechanisms at elevated temperatures, leading to the formation of smaller alkanes, alkenes, and alkynes. The triple bond in this compound, with a bond strength of approximately 839 kJ/mol, requires significant energy input to be cleaved.[3]

Chemical Stability and Reactivity

The reactivity of this compound is characteristic of internal alkynes, which are generally less reactive in electrophilic addition reactions than terminal alkynes or alkenes.[5]

-

Reduction: this compound can be reduced to (Z)-4-decene, (E)-4-decene, or n-decane depending on the reagents and conditions employed.

-

Complete Hydrogenation: Catalytic hydrogenation with catalysts such as platinum or palladium on carbon (Pd/C) leads to the complete reduction to n-decane.[6]

-

Partial Hydrogenation (cis-alkene): The use of a "poisoned" catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen to form (Z)-4-decene (cis-isomer).[6][7]

-

Partial Hydrogenation (trans-alkene): Dissolving metal reduction, for example, with sodium in liquid ammonia, leads to the anti-addition of hydrogen, yielding (E)-4-decene (trans-isomer).[8][9]

-

-

Oxidation: Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the triple bond of this compound, typically yielding carboxylic acids. In the case of this compound, this would produce butanoic acid and hexanoic acid.

-

Isomerization: Internal alkynes like this compound can undergo isomerization to other alkynes or to allenes under specific catalytic conditions, often requiring strong bases or transition metal complexes.[10]

The following diagram illustrates the primary reduction pathways of this compound.

Experimental Protocols

The determination of thermodynamic data for compounds like this compound relies on precise calorimetric measurements. A key experimental value, the enthalpy of hydrogenation, is often used to derive the enthalpy of formation.

Determination of Enthalpy of Hydrogenation by Calorimetry

The enthalpy of hydrogenation of this compound to n-decane was determined by Rogers, Dagdagan, and Allinger (1979) using a calorimetric method. While the specific instrumental details from the original publication are not fully reproduced here, the general experimental workflow for such a determination is outlined below.

Principle: The heat released during the catalytic hydrogenation of a known amount of the alkyne in a calorimeter is measured. This heat of reaction, when corrected to standard conditions, provides the enthalpy of hydrogenation.

Generalized Experimental Workflow:

-

Calorimeter Calibration: The calorimeter is calibrated using a substance with a known enthalpy of reaction to determine the heat capacity of the system.

-

Sample Preparation: A precise mass of this compound is dissolved in a suitable solvent (e.g., hexane) and placed in the reaction vessel within the calorimeter.

-

Catalyst Introduction: A hydrogenation catalyst, such as palladium on carbon, is introduced into the reaction vessel.

-

Reaction Initiation: The system is brought to thermal equilibrium. Hydrogen gas is then introduced into the reaction vessel to initiate the hydrogenation reaction.

-

Temperature Measurement: The change in temperature of the calorimeter due to the exothermic hydrogenation reaction is meticulously recorded over time until the reaction is complete and the system returns to thermal equilibrium.

-

Data Analysis: The heat evolved during the reaction is calculated from the temperature change and the heat capacity of the calorimeter. This value is then used to determine the molar enthalpy of hydrogenation.

The following diagram illustrates a simplified logical workflow for this experimental procedure.

References

- 1. This compound (CAS 2384-86-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. Alkyne - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alkyne Reactivity [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 10.8 Alkynes – Organic Chemistry I [kpu.pressbooks.pub]

- 10. m.youtube.com [m.youtube.com]

A Technical Guide to the Computational Modeling of 4-Decyne's Electronic Structure

Abstract

This technical whitepaper provides an in-depth guide to the computational modeling of the electronic structure of 4-decyne (C₁₀H₁₈), an internal alkyne.[1][2] Understanding the electronic properties of such molecules is crucial for their application in organic synthesis, materials science, and as structural motifs in drug development.[1] This document outlines the theoretical background, common computational methodologies, a standardized modeling workflow, and protocols for experimental validation. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility for researchers in the field.

Introduction to this compound and its Electronic Structure

This compound is an unsaturated hydrocarbon featuring a carbon-carbon triple bond between the fourth and fifth carbon atoms of a ten-carbon chain.[1][2] The electronic structure of the alkyne functional group is defined by its sp hybridization, resulting in a linear geometry and a region of high electron density.[3][4][5] This cylindrical π-electron cloud governs the molecule's reactivity, polarity, and potential for non-covalent interactions, making it a subject of interest for computational characterization.[3] Computational modeling provides a powerful, cost-effective approach to predict and analyze electronic properties such as molecular orbitals, electrostatic potential, and spectroscopic behavior, offering insights that can guide synthetic efforts and molecular design.

Physicochemical Properties of this compound

A summary of known physical and chemical properties for this compound is provided below. These experimental values serve as a fundamental reference for computational models.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ | [1][2][6][7] |

| Molecular Weight | 138.25 g/mol | [2][6] |

| CAS Number | 2384-86-3 | [2][6][7] |

| Density | ~0.77 g/mL | [1][8] |

| Boiling Point | ~179-183 °C | [8][9] |

| Water Solubility | Insoluble | [1][2][9] |

| Ionization Energy (IE) | 9.17 ± 0.02 eV | [6][7] |

Theoretical Background of Alkyne Electronic Structure

The defining feature of an alkyne is the carbon-carbon triple bond, which consists of one strong sigma (σ) bond and two weaker, perpendicular pi (π) bonds.[3][5]

-

Hybridization: The two carbon atoms participating in the triple bond are sp-hybridized. This involves the mixing of one s orbital and one p orbital to form two sp hybrid orbitals that are oriented 180° from each other, dictating the linear geometry of the C-C≡C-C fragment.[3][4]

-

Sigma (σ) Framework: The σ bond between the carbons is formed by the head-on overlap of two sp hybrid orbitals. The remaining sp orbitals on each carbon form σ bonds with adjacent carbon atoms.[3]

-

Pi (π) System: Each sp-hybridized carbon has two unhybridized p orbitals that are perpendicular to each other and to the axis of the σ bond. The side-on overlap of these p orbitals forms two π bonds, which merge into a cylinder of electron density around the C-C sigma bond.[3] This electron-rich region is the primary site of reactivity in alkynes.[10]

Computational Methodologies for Electronic Structure Calculation

The electronic structure of this compound can be effectively modeled using a variety of quantum chemical methods. The choice of method depends on the desired balance between accuracy and computational cost.

-

Density Functional Theory (DFT): DFT is a widely used method for electronic structure calculations in molecules of this size. It calculates the electron density to determine the energy and other properties. The accuracy of DFT heavily relies on the chosen exchange-correlation functional.

-

Common Functionals: B3LYP is a popular hybrid functional, often used as a default, while range-separated functionals like wB97X-D may offer improved predictions for properties like HOMO-LUMO gaps.[11]

-

-

Ab Initio Methods:

-

Hartree-Fock (HF): This is a fundamental ab initio method that provides a good starting point but often requires correction for electron correlation.

-

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-HF method that incorporates electron correlation, offering higher accuracy than HF, particularly for geometry and energy calculations.[12]

-

-

Semi-empirical Methods: Methods like PM3 and AM1 are computationally less expensive and can be used for very large systems or initial explorations, though they are generally less accurate than DFT or ab initio methods.[13]

A selection of open-source and commercial software packages are available for these calculations, including GAMESS, NWChem, CP2K, and Gaussian.[14][15][16]

Standardized Workflow for Modeling this compound

A systematic workflow is essential for obtaining reliable and reproducible computational results. The following diagram illustrates a standard procedure for calculating and analyzing the electronic structure of this compound.

Caption: A standard workflow for the computational analysis of this compound's electronic structure.

Data Presentation: Calculated Electronic Properties

Computational models yield quantitative data that describe the electronic nature of a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energies relate to the ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.[17][18]

The table below presents a comparison of hypothetical results from different computational methods. These values should be calculated as part of the workflow described above.

| Parameter | Method 1 (e.g., B3LYP/6-31G*) | Method 2 (e.g., wB97X-D/def2-TZVP) | Experimental Value |

| HOMO Energy | Calculated Value (eV) | Calculated Value (eV) | -9.17 eV (from IE)[6][7] |

| LUMO Energy | Calculated Value (eV) | Calculated Value (eV) | N/A |

| HOMO-LUMO Gap | Calculated Value (eV) | Calculated Value (eV) | N/A |

| Dipole Moment | Calculated Value (Debye) | Calculated Value (Debye) | N/A |

| Total Energy | Calculated Value (Hartree) | Calculated Value (Hartree) | N/A |

Note: The HOMO energy from DFT calculations is an approximation of the negative first ionization energy based on Koopmans' theorem, and direct comparison requires careful interpretation.[11]

Protocols for Experimental Validation

Computational results should be validated against experimental data where possible. The following are standard protocols for techniques relevant to determining electronic structure properties.

Protocol: Ultraviolet-Visible (UV-Vis) Spectroscopy

This technique measures electronic transitions, primarily π → π* transitions in molecules like this compound, which can be correlated with the computationally predicted HOMO-LUMO gap.[19]

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as hexane (B92381) or cyclohexane. A typical concentration range is 10⁻⁴ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum to subtract any solvent absorption.

-

Sample Measurement: Fill an identical quartz cuvette with the this compound solution and record the absorption spectrum, typically over a range of 200-400 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max). This corresponds to the energy of the lowest-energy electronic transition. This experimental transition energy can be compared to values predicted by Time-Dependent DFT (TD-DFT) calculations.[14]

Protocol: Photoelectron Spectroscopy (PES)

PES directly measures the energy required to remove electrons from a molecule, providing experimental values for ionization energies. The first ionization energy corresponds to the removal of an electron from the HOMO.

-

Sample Introduction: Introduce a gaseous sample of this compound into a high-vacuum chamber.

-

Ionization: Irradiate the sample with a high-energy monochromatic photon source (e.g., He I radiation at 21.22 eV).

-

Electron Energy Analysis: The kinetic energy of the photoejected electrons is measured by an electron energy analyzer.

-

Data Acquisition: A spectrum is generated by plotting the number of detected electrons as a function of their kinetic energy.

-

Analysis: The ionization energy (IE) is calculated using the equation: IE = hν - KE_electron, where hν is the energy of the incident photons and KE_electron is the measured kinetic energy of the ejected electrons. The first peak in the spectrum corresponds to the experimental HOMO energy.

Relevance in Drug Development

While this compound itself is not a therapeutic agent, the alkyne motif is prevalent in medicinal chemistry. Understanding its electronic structure is vital for:

-

Linker Design: Alkynes are used as rigid linkers in complex molecules. Their electrostatic potential and orbital shapes influence how they interact with other parts of the molecule and with biological targets.

-

Pharmacophore Component: The electron-rich triple bond can participate in non-covalent interactions (e.g., π-stacking, cation-π) with protein residues. Computational modeling can predict the strength and nature of these interactions.

-

Metabolic Stability: The electron distribution affects the molecule's susceptibility to metabolic transformation. Models can help predict sites of reactivity.

Conclusion

Computational modeling offers a robust framework for elucidating the electronic structure of this compound. By employing methods like DFT and following a systematic workflow, researchers can accurately predict key electronic properties, including molecular orbitals and electrostatic potential. These theoretical predictions, when validated by experimental techniques such as UV-Vis and Photoelectron Spectroscopy, provide a comprehensive understanding of the molecule's behavior. For professionals in drug development and materials science, these insights are invaluable for designing novel molecules with tailored electronic characteristics.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. readchemistry.com [readchemistry.com]

- 4. All About Electronic Structure of Alkynes [unacademy.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound (CAS 2384-86-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [stenutz.eu]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. reddit.com [reddit.com]

- 12. Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chemissian: software to analyze spectra, build density maps and molecular orbitals | [chemissian.com]

- 15. hpcwire.com [hpcwire.com]

- 16. ccs-psi.org [ccs-psi.org]

- 17. m.youtube.com [m.youtube.com]

- 18. CCCBDB HOMO-LUMO gaps [cccbdb.nist.gov]

- 19. learn.schrodinger.com [learn.schrodinger.com]

Solubility of 4-Decyne in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: "Like Dissolves Like"

The solubility of a substance is primarily governed by the principle of "like dissolves like." This means that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. 4-Decyne is a nonpolar molecule due to the presence of the hydrocarbon chain and the relatively nonpolar carbon-carbon triple bond.[1][2][3] Consequently, it is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents like water.[4][5]

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is derived from the general solubility characteristics of alkynes.[1][2][3]

| Solvent Name | Chemical Formula | Solvent Type | Expected Solubility of this compound |

| Hexane | C₆H₁₄ | Nonpolar | Soluble |

| Toluene | C₇H₈ | Nonpolar | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble[4] |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble[2] |

| Benzene | C₆H₆ | Nonpolar | Soluble[4] |

| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble to Insoluble |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble to Insoluble |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble to Insoluble |

| Water | H₂O | Polar Protic | Insoluble (Estimated solubility: 3.301 mg/L at 25 °C)[6] |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[7] The following protocol outlines the steps for determining the solubility of liquid this compound in an organic solvent.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., hexane, toluene)

-

Glass vials or flasks with airtight seals

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of the System: Add a measured volume of the chosen organic solvent to a series of glass vials.

-

Addition of Solute: To each vial, add an excess amount of this compound. The presence of a separate, undissolved phase of this compound is necessary to ensure that a saturated solution is formed.

-

Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may vary and should be determined experimentally.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment until the undissolved this compound has fully separated from the solvent phase, resulting in a clear supernatant.

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a syringe. To prevent the transfer of any undissolved solute, it is crucial to use a syringe filter attached to the syringe needle.

-

Sample Preparation for Analysis: Dilute the collected sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

-

Data Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in units such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination of this compound.

References

- 1. education.com [education.com]

- 2. quora.com [quora.com]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Partition coefficient - Wikipedia [en.wikipedia.org]

- 6. 2384-86-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

4-Decyne: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 2384-86-3 IUPAC Nomenclature: Dec-4-yne

This technical guide provides a comprehensive overview of 4-decyne, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in the broader context of medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is an internal alkyne, a class of hydrocarbons characterized by a carbon-carbon triple bond. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈ | [1][2] |

| Molecular Weight | 138.25 g/mol | [1][2] |

| CAS Number | 2384-86-3 | [1][2] |

| IUPAC Name | Dec-4-yne | [1] |

| Boiling Point | 75-76 °C at 20 mmHg | [2] |

| Density | 0.772 g/cm³ | [2] |

| Refractive Index | 1.4340 | [2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of internal alkynes such as this compound is the alkylation of a terminal alkyne.[3][4] The following protocol describes the synthesis of this compound from 1-heptyne (B1330384) and a propyl halide.[3]

Reaction Scheme:

Materials:

-

1-Heptyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon gas)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a nitrogen/argon inlet, and a magnetic stirrer.

-

In a separate flask, dissolve sodium amide in liquid ammonia to form a solution of the amide ion.

-

To the reaction flask, add 1-heptyne dissolved in anhydrous diethyl ether.

-

Cool the reaction flask to -33 °C (the boiling point of liquid ammonia).

-

Slowly add the sodium amide solution to the 1-heptyne solution with vigorous stirring. This will deprotonate the terminal alkyne to form the heptynide anion.

-

Once the addition is complete, allow the mixture to stir for one hour.

-

Slowly add 1-bromopropane from the dropping funnel to the reaction mixture.

-

After the addition of 1-bromopropane, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[5][6][7]

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-1ms, HP-5ms).

Typical GC-MS Parameters:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless injection) |

| Oven Temperature Program | Initial temperature: 50 °C, hold for 2 minutes; Ramp: 10 °C/min to 250 °C, hold for 5 minutes |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Sample Preparation:

Samples containing this compound should be dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) prior to injection.

Data Analysis:

The identity of this compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. The molecular ion peak (M+) would be expected at m/z 138. Common fragments would result from cleavage at the propyl and pentyl groups attached to the triple bond.[8][9][10] Quantification can be achieved by creating a calibration curve using standards of known concentration.[7]

Relevance to Drug Development

While there is no direct evidence in the reviewed literature of this compound itself being used in a signaling pathway or as a pharmaceutical agent, the alkyne functional group is of significant interest in medicinal chemistry.[11][12] Internal alkynes are found in a variety of biologically active natural products and synthetic compounds.[12][13][14][15][16]

The rigid, linear geometry of the alkyne can be used to create specific molecular shapes for binding to biological targets. Furthermore, alkynes can be metabolically stable and can be used as bioisosteres for other functional groups. The presence of the triple bond also provides a site for further chemical modification, allowing for the synthesis of diverse compound libraries for drug screening.[17]

Although no specific cytotoxicity or bioactivity studies for this compound have been reported, the broader class of internal alkynes has been investigated for various therapeutic applications.[13][14][16] Researchers in drug development may consider this compound as a simple building block or a fragment for the synthesis of more complex molecules with potential biological activity.

Visualizations

Logical Workflow for this compound Synthesis and Analysis

Caption: Workflow for the synthesis and subsequent GC-MS analysis of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. A chemist wants to synthesize 4 -decyne but cannot find any 1 -pentyne, t.. [askfilo.com]

- 4. 9.9 An Introduction to Organic Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. scienceready.com.au [scienceready.com.au]

- 11. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 13. Syntheses and biological evaluation of irciniastatin A and the C1-C2 alkyne analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation, characterization and in vitro cytotoxicity studies of bioactive compounds from Alseodaphne semecarpifolia Nees - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in radical transformations of internal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Synthetic Versatility of 4-Decyne: A Technical Guide for Organic Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decyne, a symmetrical internal alkyne, presents a valuable and versatile platform for the construction of complex organic molecules. Its linear ten-carbon chain, bisected by a carbon-carbon triple bond, offers a unique combination of steric accessibility and reactivity, making it a strategic starting material for a variety of organic transformations. This technical guide explores the potential research applications of this compound in organic chemistry, providing an in-depth overview of its utility in key synthetic reactions, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways. While specific literature on this compound is not exhaustive, this guide extrapolates from well-established reactions of analogous internal alkynes to provide a robust framework for its application in research and development.

Core Properties and Data

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈ | |

| Molecular Weight | 138.25 g/mol | |

| CAS Number | 2384-86-3 | |

| Boiling Point | 177-178 °C | |

| Density | 0.769 g/mL at 25 °C | |

| Spectroscopic Data | ¹H NMR (CDCl₃): δ 2.14 (q, 4H), 1.46 (sext, 4H), 0.93 (t, 6H) ¹³C NMR (CDCl₃): δ 80.5, 22.8, 20.7, 13.6 |

Key Synthetic Applications and Experimental Protocols

The reactivity of the alkyne functional group in this compound allows for a diverse range of transformations, providing access to a wide array of molecular architectures.

Hydration: Synthesis of 4-Decanone

The acid-catalyzed hydration of symmetrical internal alkynes like this compound is a regioselective transformation that yields a single ketone product, avoiding the formation of isomeric mixtures often encountered with unsymmetrical alkynes.

Reaction Pathway:

Experimental Protocol (General Procedure):

A solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture) is treated with a catalytic amount of a strong acid, such as sulfuric acid, and a mercury(II) salt catalyst (e.g., mercury(II) sulfate). The reaction mixture is heated to reflux and monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to afford 4-decanone.

Expected Quantitative Data:

| Product | Yield (%) | Spectroscopic Data |

| 4-Decanone | >90 | ¹H NMR (CDCl₃): δ 2.40 (t, 4H), 1.55 (m, 4H), 1.29 (m, 4H), 0.90 (t, 6H) ¹³C NMR (CDCl₃): δ 211.5, 42.5, 26.3, 23.8, 22.4, 13.9 IR (neat): 1715 cm⁻¹ (C=O) |

Hydroboration-Oxidation: Synthesis of (E)-4-Decene and subsequent conversion to alcohols

Hydroboration-oxidation of internal alkynes provides a pathway to vinylboranes, which can be protonated to yield alkenes or oxidized to form ketones. The use of a bulky borane (B79455) reagent ensures a single hydroboration event. Subsequent protonolysis of the vinylborane (B8500763) intermediate with a carboxylic acid yields the corresponding (Z)-alkene.

Reaction Workflow:

Experimental Protocol (General Procedure for Alkene Synthesis):

To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere is added a solution of a sterically hindered borane, such as disiamylborane (B86530) (Sia₂BH) or dicyclohexylborane, at 0 °C. The reaction is allowed to warm to room temperature and stirred until the starting alkyne is consumed. A carboxylic acid (e.g., acetic acid) is then added, and the mixture is heated to reflux to effect protonolysis. After workup and purification, (Z)-4-decene is obtained.

Expected Quantitative Data:

| Product | Yield (%) | Spectroscopic Data (Representative) |

| (Z)-4-Decene | 85-95 | ¹H NMR (CDCl₃): δ 5.35 (m, 2H), 2.05 (m, 4H), 1.35 (m, 8H), 0.90 (t, 6H) ¹³C NMR (CDCl₃): δ 130.0, 29.5, 29.2, 22.8, 14.1 |

Cycloaddition Reactions: Synthesis of Heterocycles

This compound can serve as a dienophile or a partner in various cycloaddition reactions to construct carbocyclic and heterocyclic frameworks. While Diels-Alder reactions with this compound as the dienophile would require activation, it can readily participate in transition-metal-catalyzed cycloadditions.